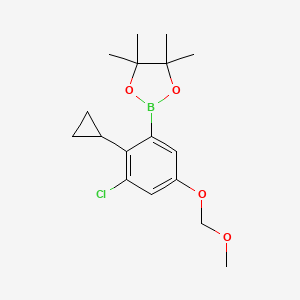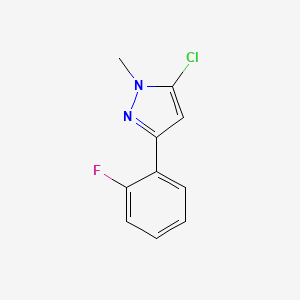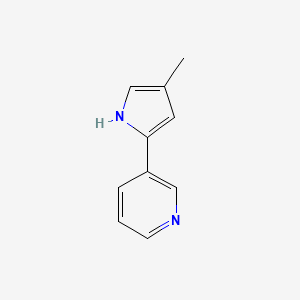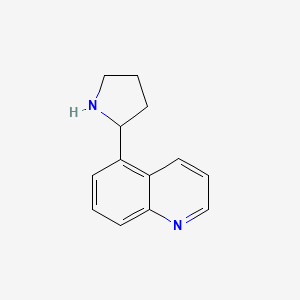
5-(2-Pyrrolidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Pyrrolidinyl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyrrolidinyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrrolidinyl)quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with pyrrolidine under basic conditions. Another method includes the cyclization of 2-aminobenzylamine with 1,4-diketones in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 5-(2-Pyrrolidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as peracids.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinolines with nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinolines with various functional groups .
科学研究应用
5-(2-Pyrrolidinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-(2-Pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the pyrrolidinyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that is part of the structure of 5-(2-Pyrrolidinyl)quinoline.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: this compound is unique due to the presence of both the quinoline and pyrrolidinyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and material science .
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8,13,15H,3,7,9H2 |
InChI 键 |
WVNKBHQGKHALOF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=C3C=CC=NC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)

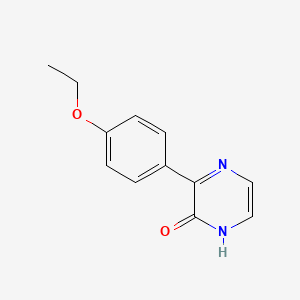
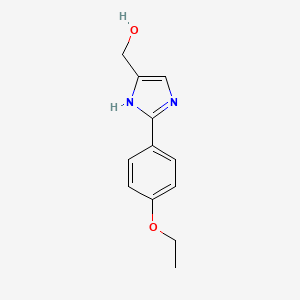
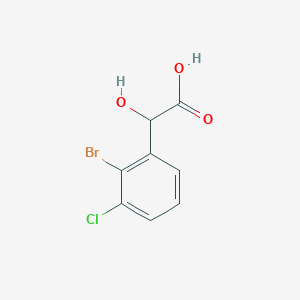
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
